molecular formula C13H15N3O3 B11380804 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11380804
M. Wt: 261.28 g/mol
InChI Key: XTGMCCCDMWJYDH-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an oxadiazole ring substituted with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Preparation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-(2,3-dimethylphenoxy)acetic acid: The 2,3-dimethylphenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding acetic acid derivative.

    Synthesis of 4-methyl-1,2,5-oxadiazole-3-amine: This can be synthesized by reacting 4-methyl-1,2,5-oxadiazole with ammonia.

    Coupling Reaction: The final step involves the coupling of 2-(2,3-dimethylphenoxy)acetic acid with 4-methyl-1,2,5-oxadiazole-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the substituent used.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C13H15N3O3/c1-8-5-4-6-11(9(8)2)18-7-12(17)14-13-10(3)15-19-16-13/h4-6H,7H2,1-3H3,(H,14,16,17)

InChI Key

XTGMCCCDMWJYDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C)C

Origin of Product

United States

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